molecular formula C9H10O3S B1337502 4-Methoxy-3-(methylthio)benzoic acid CAS No. 87346-53-0

4-Methoxy-3-(methylthio)benzoic acid

Cat. No. B1337502
CAS RN: 87346-53-0
M. Wt: 198.24 g/mol
InChI Key: IKLIRIKNLSNYOF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylthio)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by a benzoic acid core structure with various substituents that can significantly alter their chemical and physical properties. The presence of a methoxy group and a methylthio group on the benzene ring of benzoic acid suggests that this compound could have interesting chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 3-hydroxy-4-methoxybenzoic acids, which are structurally similar to 4-methoxy-3-(methylthio)benzoic acid, have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase, indicating the potential for bioactive properties . Additionally, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate of amisulpride, has been achieved with a total yield of 65% through a series of reactions starting from 4-amino salicylic acid . This suggests that similar synthetic routes could be adapted for the synthesis of 4-methoxy-3-(methylthio)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be determined using various spectroscopic techniques. For example, the structures of azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . Similarly, the structure of 4-(methylthio)benzoic acid has been analyzed using powder X-ray diffraction (PXRD) and density functional theory (DFT) calculations, revealing that it crystallizes in the monoclinic system and forms supramolecular assemblies through intermolecular interactions . These techniques could be employed to analyze the molecular structure of 4-methoxy-3-(methylthio)benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the substituents present on the benzene ring. For instance, the presence of a methoxy group can affect the electron density and reactivity of the compound. A DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid has provided insights into its reactivity descriptors, such as ionization energy and electrophilicity, which are important for predicting chemical behavior . These findings can be extrapolated to understand the reactivity of 4-methoxy-3-(methylthio)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, have been studied, showing that they form two-dimensional architectures through hydrogen bonding and other non-covalent interactions . Theoretical calculations, such as those performed on 2- and 4-(methylthio)benzoic acid, can provide additional information on properties like the energy gap of HOMO-LUMO orbitals and ionization energies . These studies are essential for understanding the properties of 4-methoxy-3-(methylthio)benzoic acid and can guide its potential applications.

Scientific Research Applications

1. Molecular Ion Rearrangements

4-Methoxy-3-(methylthio)benzoic acid demonstrates unique hydrogen/deuterium exchange and rearrangements in its molecular ion. These rearrangements lead to the formation of fragment ions that differ from those formed in similar compounds, such as o-methoxybenzoic acid. This characteristic can be crucial for detailed mass spectrometric studies and understanding molecular behavior under various conditions (Gillis & Porter, 1985).

2. Synthesis of Novel Compounds

The synthesis of new compounds, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester, employs 4-Methoxy-3-(methylthio)benzoic acid as a key precursor. This illustrates its role in facilitating the creation of complex chemical structures, potentially useful in various chemical and pharmaceutical applications (Ming & South, 2004).

3. Metabolism Studies in Anaerobic Bacteria

Research on the metabolism of methoxy substituents in aromatic compounds by anaerobic bacteria includes studies on 4-Methoxy-3-(methylthio)benzoic acid. Understanding how these bacteria metabolize such compounds can provide insights into environmental biodegradation processes and potential biotechnological applications (Deweerd, Saxena, Nagle, & Suflita, 1988).

4. Electrosynthesis and Catalysis

Its use in the electrosynthesis of various benzoic acid derivatives, such as 3,5-dimethoxy-4-methyl benzoic acid, demonstrates its potential in the field of electrochemical catalysis and synthesis. This can be particularly relevant in designing more efficient and eco-friendly chemical synthesis pathways (Sinha, Mandal, & Chandrasekaran, 2000).

5. Luminescent Properties in Coordination Compounds

4-Methoxy-3-(methylthio)benzoic acid derivatives are explored in the synthesis of lanthanide coordination compounds, impacting the photophysical properties of these materials. This research is pivotal in the development of new materials with specific luminescent properties, useful in various optical and electronic applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Future Directions

Specific future directions for the study of “4-Methoxy-3-(methylthio)benzoic acid” are not readily available. However, related compounds continue to be studied for their potential applications6.


Please note that this information is based on the available resources and there might be more recent studies or data related to “4-Methoxy-3-(methylthio)benzoic acid”.


properties

IUPAC Name

4-methoxy-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLIRIKNLSNYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452132
Record name 4-Methoxy-3-methylsulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methylthio)benzoic acid

CAS RN

87346-53-0
Record name 4-Methoxy-3-methylsulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (20.5 g; 78.2 mmol) was introduced a little at a time into a solution of 5c (5.1 g; 18.3 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 4.5 h. The precipitate (triphenylphosphine oxide) was filtered off, and the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×). Dimethyl sulfate (2 ml) was added to the combined aqueous extract, and the reaction mixture was stirred at room temperature for 2 h. The precipitate obtained was dissolved by heating to reflux temperature. The clear solution was cooled and adjusted to pH 1 using 20% strength hydrochloric acid. The precipitate (7c) was filtered off, washed with H2O and dried under reduced pressure over CaCl2.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
5c
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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